molecular formula C24H23ClN2O5S B11228933 N-(5-chloro-2-methoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11228933
M. Wt: 487.0 g/mol
InChI Key: QNAGJAMLDXTGAE-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including a chloro group, a methoxy group, a methyl group, and a benzenesulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring is typically formed through a cyclization reaction involving an appropriate precursor.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups are introduced through substitution reactions using reagents such as chlorinating agents and methoxylating agents.

    Final Coupling: The final step involves coupling the intermediate with the appropriate carboxamide derivative to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(5-Chloro-2-methoxyphenyl)-6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzoxazine ring and the formation of simpler products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can interact with cellular receptors, influencing cell signaling and gene expression .

Comparison with Similar Compounds

N-(5-Chloro-2-methoxyphenyl)-6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be compared with similar compounds such as:

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares the chloro and methoxy groups but differs in the presence of the sulfamoyl group instead of the benzenesulfonyl group.

    4-Methoxy-2-methylphenylboronic acid: This compound has a similar methoxy and methyl group arrangement but lacks the benzoxazine ring and the sulfonyl group.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O5S/c1-15-4-8-18(9-5-15)33(29,30)27-14-23(32-22-10-6-16(2)12-20(22)27)24(28)26-19-13-17(25)7-11-21(19)31-3/h4-13,23H,14H2,1-3H3,(H,26,28)

InChI Key

QNAGJAMLDXTGAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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